molecular formula C20H25NO4S B14959498 N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide

N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide

Cat. No.: B14959498
M. Wt: 375.5 g/mol
InChI Key: PISBVJUHCLSZOV-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE is a complex organic compound with a molecular formula of C15H15NO2. This compound is characterized by the presence of a methoxyphenyl group, a methylbutanesulfonyl group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with 2-(3-methylbutanesulfonyl)benzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-(3-METHYLBUTANESULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-methylbutylsulfonyl)benzamide

InChI

InChI=1S/C20H25NO4S/c1-15(2)12-13-26(23,24)19-7-5-4-6-18(19)20(22)21-14-16-8-10-17(25-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,21,22)

InChI Key

PISBVJUHCLSZOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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